molecular formula C6H2I4 B1293384 1,2,4,5-Tetraiodobenzene CAS No. 636-31-7

1,2,4,5-Tetraiodobenzene

Cat. No.: B1293384
CAS No.: 636-31-7
M. Wt: 581.7 g/mol
InChI Key: QHODZFPKHGDLOS-UHFFFAOYSA-N
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Description

1,2,4,5-Tetraiodobenzene is an organic compound with the molecular formula C6H2I4. It is a derivative of benzene where four hydrogen atoms are replaced by iodine atoms at the 1, 2, 4, and 5 positions. This compound is known for its high molecular weight and unique properties due to the presence of multiple iodine atoms .

Preparation Methods

1,2,4,5-Tetraiodobenzene can be synthesized through various methods. One common synthetic route involves the iodination of benzene derivatives. The process typically uses iodine and an oxidizing agent such as periodic acid or potassium iodate in the presence of a catalyst. The reaction conditions often require a solvent like acetic acid and elevated temperatures to facilitate the iodination process .

Industrial production methods may involve similar iodination reactions but on a larger scale, with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis .

Chemical Reactions Analysis

1,2,4,5-Tetraiodobenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields 1,2,4,5-tetraazidobenzene, while reduction with sodium borohydride produces partially deiodinated benzene derivatives .

Mechanism of Action

The mechanism by which 1,2,4,5-tetraiodobenzene exerts its effects depends on the specific application. In chemical reactions, the iodine atoms act as leaving groups, facilitating various substitution and coupling reactions. In biological systems, its derivatives may interact with cellular targets, disrupting essential processes and leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

1,2,4,5-Tetraiodobenzene can be compared with other tetraiodobenzene isomers, such as 1,2,3,4-tetraiodobenzene and 1,2,3,5-tetraiodobenzene. These isomers differ in the positions of the iodine atoms, which can influence their reactivity and applications . For example, 1,2,3,4-tetraiodobenzene may have different substitution patterns and coupling efficiencies compared to this compound .

Other similar compounds include tetrahalobenzenes like 1,2,4,5-tetrachlorobenzene and 1,2,4,5-tetrabromobenzene. These compounds share a similar structure but with chlorine or bromine atoms instead of iodine. The differences in halogen atoms can affect their physical properties, reactivity, and applications .

Properties

IUPAC Name

1,2,4,5-tetraiodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2I4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHODZFPKHGDLOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)I)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2I4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212974
Record name 1,2,4,5-Tetraiodobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

581.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

636-31-7
Record name 1,2,4,5-Tetraiodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=636-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4,5-Tetraiodobenzene
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Record name 1,2,4,5-Tetraiodobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4,5-TETRAIODOBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of 1,2,4,5-Tetraiodobenzene?

A1: this compound exhibits interesting structural features. [] It possesses both crystallographically exact Ci and approximate D2h molecular symmetry. The asymmetric unit comprises two half-molecules stacked along the c-axis. Notably, weak I⋯I intermolecular interactions connect neighboring stacks. [] This arrangement contributes to its solid-state packing and potential applications in crystal engineering.

Q2: How can this compound be utilized in synthetic chemistry?

A2: The high iodine content makes this compound a valuable precursor in coupling reactions. For instance, it serves as a key starting material in the synthesis of complex molecules like bis(phenylethynyl)phenylene-bridged porphyrins. [] Palladium-catalyzed coupling reactions with ethynyl-substituted zinc porphyrins, followed by controlled zinc insertion, yield these intriguing hybrid structures. []

Q3: Can you elaborate on the use of this compound in multi-step reactions?

A3: this compound plays a crucial role in a domino Heck-Diels-Alder reaction involving bicyclopropylidene. [] The reaction proceeds with high efficiency, even with challenging substrates like bromobenzene. [] Remarkably, this method enables the synthesis of complex spiro[2.5]oct-4-ene derivatives in a single pot, highlighting the synthetic utility of this compound. [] Furthermore, its versatility extends to reactions with oligoiodobenzenes, yielding products from twofold and even fourfold Heck-Diels-Alder reactions. []

Q4: Are there any notable applications of this compound derivatives?

A4: Derivatives of this compound have shown promise in material science. Researchers have synthesized trigonal and tetragonal connectors incorporating this molecule. [] These connectors, featuring long rigid arms terminating in pyridyl, bipyridyl, and bipyrimidyl groups, offer a unique approach to building large molecular structures. [] The synthesis leverages palladium-catalyzed coupling reactions, showcasing the adaptability of this compound in creating complex molecular architectures. []

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